molecular formula C16H31N5O4 B8046876 (S)-2-T-Butyloxycarbonylamino-5-azidopentanoic acid cyclohexylamine

(S)-2-T-Butyloxycarbonylamino-5-azidopentanoic acid cyclohexylamine

Cat. No.: B8046876
M. Wt: 357.45 g/mol
InChI Key: OTASSZHMIDGDAW-FJXQXJEOSA-N
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Description

(S)-2-T-Butyloxycarbonylamino-5-azidopentanoic acid cyclohexylamine is a complex organic compound that features a combination of functional groups, including an azido group, a t-butyloxycarbonyl (Boc) protected amino group, and a cyclohexylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-T-Butyloxycarbonylamino-5-azidopentanoic acid cyclohexylamine typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using t-butyloxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions, often using sodium azide as the azide source.

    Formation of the Cyclohexylamine Moiety: The cyclohexylamine group is introduced through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-T-Butyloxycarbonylamino-5-azidopentanoic acid cyclohexylamine can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is commonly used for the reduction of azides.

    Substitution: Sodium azide (NaN3) is often used for introducing the azido group via nucleophilic substitution.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various azido-substituted compounds.

Scientific Research Applications

(S)-2-T-Butyloxycarbonylamino-5-azidopentanoic acid cyclohexylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-T-Butyloxycarbonylamino-5-azidopentanoic acid cyclohexylamine involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with various biological targets.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-5-azidopentanoic acid: Lacks the Boc protection and cyclohexylamine moiety.

    (S)-2-T-Butyloxycarbonylamino-5-aminopentanoic acid: Lacks the azido group.

    Cyclohexylamine derivatives: Various derivatives with different functional groups.

Uniqueness

(S)-2-T-Butyloxycarbonylamino-5-azidopentanoic acid cyclohexylamine is unique due to the combination of its functional groups, which allows for versatile chemical modifications and applications in diverse fields. The presence of the azido group enables click chemistry applications, while the Boc-protected amino group provides stability during synthesis and can be selectively deprotected.

Properties

IUPAC Name

(2S)-5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O4.C6H13N/c1-10(2,3)18-9(17)13-7(8(15)16)5-4-6-12-14-11;7-6-4-2-1-3-5-6/h7H,4-6H2,1-3H3,(H,13,17)(H,15,16);6H,1-5,7H2/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTASSZHMIDGDAW-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCN=[N+]=[N-])C(=O)O.C1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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